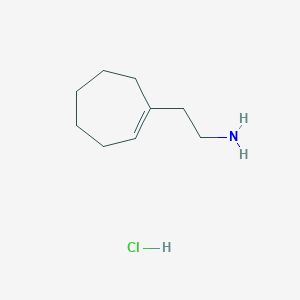
2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride
Overview
Description
2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The compound is characterized by a cycloheptene ring fused to an ethanamine group, which contributes to its unique reactivity and biological interactions. The hydrochloride salt form enhances its solubility in biological systems, making it suitable for various pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various cellular signaling pathways, potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that the compound has antimicrobial properties, particularly against certain bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting the growth of pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
| Klebsiella pneumoniae | 64 |
2. Antiviral Properties
The compound has also been investigated for its potential antiviral effects, particularly against influenza viruses. Initial findings suggest that derivatives of this compound may influence viral replication and cellular signaling pathways associated with viral infections.
3. Cytotoxicity
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The IC50 values indicate the concentration required to inhibit cell viability by 50%.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 22 |
Case Studies and Research Findings
Several studies have explored the biological potential of this compound:
Study on Antimicrobial Activity : A recent study examined the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated significant activity, with a notable reduction in MIC values when combined with other antimicrobial agents, suggesting a synergistic effect.
Cytotoxicity Assessment : In a comparative study involving various cancer cell lines, the compound exhibited selective cytotoxicity. The study highlighted the importance of structural modifications in enhancing its anticancer properties.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2-(Cyclopent-3-en-1-yl)ethan-1-amine | Aliphatic Amine | Exhibits antiviral properties; less cytotoxicity |
| Cyclohexylamine | Cyclic Amine | Larger ring structure; different reactivity profile |
| 4-(Cyclopentyl)butanamine | Aliphatic Amine | Longer carbon chain; different branching characteristics |
The presence of the cycloheptene moiety in this compound distinguishes it from other amines, potentially affecting its reactivity and biological activity compared to more saturated analogs.
Properties
IUPAC Name |
2-(cyclohepten-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-8-7-9-5-3-1-2-4-6-9;/h5H,1-4,6-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMNISKZSDODER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















